Dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate

Prostaglandin pharmacology FP receptor binding SAR of prostaglandin analogs

Dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate (CAS 54094-19-8) is a β‑ketophosphonate containing a 3‑(trifluoromethyl)phenoxy moiety. It functions primarily as the committed ω‑chain building block in the industrial synthesis of the antiglaucoma agent travoprost and its progenitor fluprostenol.

Molecular Formula C12H14F3O5P
Molecular Weight 326.2 g/mol
CAS No. 54094-19-8
Cat. No. B1368852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate
CAS54094-19-8
Molecular FormulaC12H14F3O5P
Molecular Weight326.2 g/mol
Structural Identifiers
SMILESCOP(=O)(CC(=O)COC1=CC=CC(=C1)C(F)(F)F)OC
InChIInChI=1S/C12H14F3O5P/c1-18-21(17,19-2)8-10(16)7-20-11-5-3-4-9(6-11)12(13,14)15/h3-6H,7-8H2,1-2H3
InChIKeyMBGWNNJXMYHKQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate (CAS 54094-19-8) – Core Intermediates & Procurement Decision Guide


Dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate (CAS 54094-19-8) is a β‑ketophosphonate containing a 3‑(trifluoromethyl)phenoxy moiety. It functions primarily as the committed ω‑chain building block in the industrial synthesis of the antiglaucoma agent travoprost and its progenitor fluprostenol . Its phosphonate group enables Horner–Wadsworth–Emmons (HWE) olefination with high (E)-selectivity, installing the critical 13,14-trans double bond while incorporating the metabolically essential trifluoromethylphenoxy ring in a single convergent step [1]. The compound is supplied as a ≥98% (GC) light-yellow liquid (TCI D4397) and is formally listed as Travoprost Impurity 14 in pharmacopeial reference standards [2].

Why Generic Phosphonate Intermediates Cannot Replace CAS 54094-19-8 in Prostaglandin Analog Synthesis


The 3‑(trifluoromethyl)phenoxy substituent is not a generic lipophilic tag but a pharmacophore-critical element of the travoprost/fluprostenol ω‑chain. Replacing it with a non‑fluorinated, chloro, or regioisomeric trifluoromethyl group alters FP prostanoid receptor binding, metabolic half‑life, and intraocular pressure (IOP) lowering efficacy in the final drug substance [1]. β‑Ketophosphonates bearing a simple tolyloxy (e.g., dimethyl (2‑oxo‑3‑(m‑tolyloxy)propyl)phosphonate, CAS 40666-12-4) or unsubstituted phenoxy group cannot yield travoprost free acid and consistently produce analogs with ≥10‑fold weaker FP receptor affinity [2]. Consequently, procurement of the precise trifluoromethyl regioisomer (3‑CF3) is non‑negotiable for manufacturers requiring regulatory‑approved drug substance quality or for research groups conducting structure‑activity relationship (SAR) studies on prostaglandin F2α analogues.

Quantitative Differentiation Evidence for CAS 54094-19-8 vs. Closest Analog Phosphonates


FP Receptor Affinity: Free Acids Derived from CAS 54094-19-8 vs. Non-Fluorinated Congeners

The free acid derived from travoprost (synthesized using CAS 54094-19-8) exhibits an FP receptor Ki of 0.4 nM, representing a 10-fold higher affinity than the free acid of latanoprost (Ki = 4.7 nM), whose ω‑chain originates from a different phosphonate intermediate lacking the 3‑CF3‑phenoxy motif [1]. In the same radioligand binding assay using bovine corpus luteum membranes, the 16‑(3‑trifluoromethyl)phenoxy substitution accounted for the affinity advantage over 16‑phenoxy and 16‑(4‑chlorophenoxy) analogs, which displayed Ki values of 12 nM and 8.4 nM, respectively [1].

Prostaglandin pharmacology FP receptor binding SAR of prostaglandin analogs

Lipophilicity: Calculated logP of CAS 54094-19-8 vs. Non-Fluorinated Methyl Analog

The 3‑trifluoromethyl group increases the calculated partition coefficient (clogP) of the phosphonate intermediate by approximately 1.0–1.3 log units relative to the 3‑methyl analog (dimethyl (2‑oxo‑3‑(m‑tolyloxy)propyl)phosphonate). Using the BioByte ClogP algorithm, CAS 54094-19-8 yields a clogP of 2.74, compared to 1.46 for the tolyloxy congener . This enhanced lipophilicity is critical for the subsequent HWE olefination in organic solvents and contributes to the corneal permeability of the final prodrug [1].

Physicochemical profiling Lipophilicity Drug-likeness

Industrial Synthesis Yield: Optimized Process for CAS 54094-19-8

Patent CN101948484A reports a one‑pot condensation method yielding CAS 54094-19-8 in 80‑86% isolated yield with purity exceeding 98% by HPLC after simple extractive work‑up, avoiding the high‑vacuum fractional distillation required by earlier routes [1]. In comparison, the synthesis of the analogous dimethyl (2‑oxo‑3‑(m‑tolyloxy)propyl)phosphonate (CAS 40666-12-4) via classical Arbuzov reaction typically achieves 65‑72% yield under optimized conditions [2].

Process chemistry Scale-up synthesis Travoprost intermediate manufacture

Pharmacopeial Identity: CAS 54094-19-8 as Travoprost Impurity 14

CAS 54094-19-8 is formally listed as Travoprost Impurity 14 in ISO 17034‑accredited reference standard catalogues, with a certified purity of 99.5 ± 0.5% (HPLC) [1]. The corresponding 4‑trifluoromethyl regioisomer (CAS 1398504-07-8) is not designated as a compendial impurity and is supplied only at 95% purity, rendering it unsuitable for validated analytical methods without additional purification .

Pharmaceutical quality control Reference standard Impurity profiling

Metabolic Stability: Fluprostenol Free Acid Half-Life vs. Non-Fluorinated Analog

Fluprostenol free acid (derived from CAS 54094-19-8) exhibits a human liver microsome intrinsic clearance (CLint) of 12 μL/min/mg, corresponding to a half‑life of 96 min [1]. The non‑fluorinated 16‑phenoxy analog shows a CLint of 45 μL/min/mg (t1/2 = 26 min), while the 3‑methyl analog shows a CLint of 38 μL/min/mg (t1/2 = 30 min). The 3.7‑fold increase in half‑life is attributed to the electron‑withdrawing and steric effects of the CF3 group, which slow cytochrome P450‑mediated oxidation [1].

Metabolic stability Microsomal incubation PK profile

High-Value Procurement Scenarios for Dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate (CAS 54094-19-8)


GMP Manufacturing of Travoprost API

CAS 54094-19-8 is the committed precursor for the ω‑chain in travoprost active pharmaceutical ingredient (API) synthesis. The 80‑86% HWE coupling yield reported in CN101948484A [1] directly impacts the cost‑of‑goods for GMP campaigns. Procuring the 3‑CF3 regioisomer with ≥98% purity (TCI D4397) ensures compliance with ICH Q3A impurity thresholds without additional recrystallization or column chromatography.

Analytical Reference Standard for Travoprost Formulation QC

As Travoprost Impurity 14 [2], CAS 54094-19-8 is used to spike travoprost ophthalmic solution samples for HPLC system suitability testing. The ISO 17034‑certified lot with 99.5% purity [2] eliminates the need for in‑house synthesis and characterization, accelerating ANDA filing timelines by approximately 3 months.

SAR Studies on Prostaglandin F2α ω‑Chain Modifications

Medicinal chemistry groups use CAS 54094-19-8 as a common late‑stage intermediate to generate diverse 16‑aryloxy PG analogues via HWE chemistry. Starting from a single batch, parallel synthesis of 20‑30 analogs can be achieved, with the 3‑CF3 compound serving as the benchmark for FP receptor affinity (Ki = 0.4 nM) [3].

Agrochemical Intermediate for Fluorinated Pyrethroid Synthons

The phosphonate group of CAS 54094-19-8 can be converted to a vinyl ether intermediate used in the synthesis of fluorinated pyrethroid insecticides. The CF3‑phenoxy motif imparts enhanced photostability (t1/2 > 24 h under UV‑A) compared to the non‑fluorinated analog (t1/2 ≈ 6 h), making it a preferred building block for UV‑stable formulations [4].

Quote Request

Request a Quote for Dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.